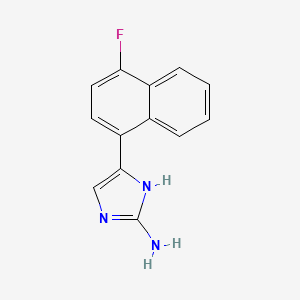
5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 4-fluoronaphthalene-1-carboxylic acid: This can be achieved by the halogenation of naphthalene followed by carboxylation.
Conversion to 4-fluoronaphthalen-1-ylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Cyclization to form the imidazole ring: The final step involves the cyclization of the amine with appropriate reagents to form the imidazole ring.
Industrial Production Methods
Industrial production of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with varying degrees of hydrogenation.
科学研究应用
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine, including the presence of a fluorinated aromatic ring and a heterocyclic moiety.
2-Pyrimidinamine, 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl): Another compound with a similar structure, featuring a fluorinated naphthalene ring.
Uniqueness
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a fluorinated naphthalene ring with an imidazole moiety makes it a versatile compound for various applications.
属性
CAS 编号 |
650626-12-3 |
|---|---|
分子式 |
C13H10FN3 |
分子量 |
227.24 g/mol |
IUPAC 名称 |
5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H10FN3/c14-11-6-5-10(12-7-16-13(15)17-12)8-3-1-2-4-9(8)11/h1-7H,(H3,15,16,17) |
InChI 键 |
YBJDADCDUBPXRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


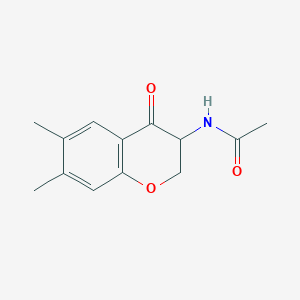
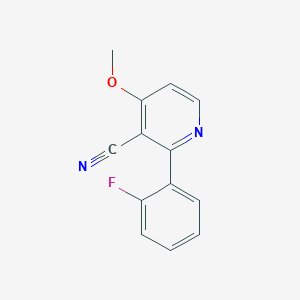
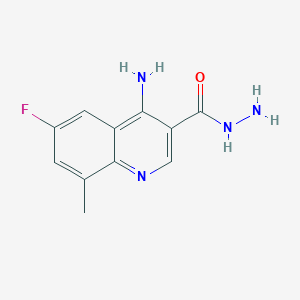

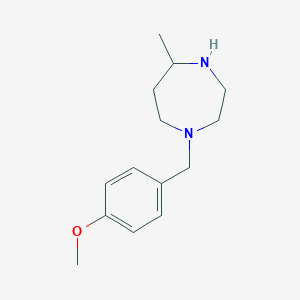
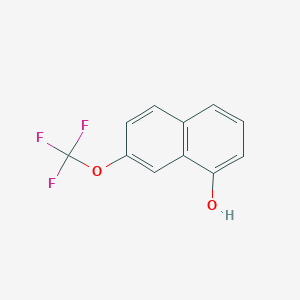
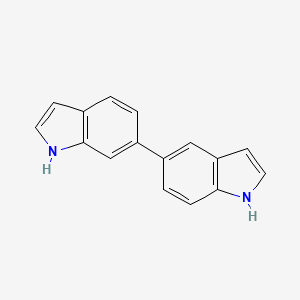
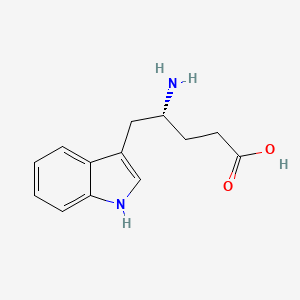
![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)


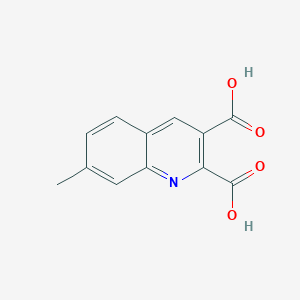

![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
